molecular formula C12H10F3NO B11868118 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one

1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B11868118
M. Wt: 241.21 g/mol
InChI Key: BBFCQBKNBNQSEX-UHFFFAOYSA-N
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Description

1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative characterized by the presence of an ethyl group at the first position, a trifluoromethyl group at the seventh position, and a ketone group at the fourth position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.

    Cyclization: The aniline derivative undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

Uniqueness

1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to non-fluorinated quinoline derivatives. This modification can enhance its stability, lipophilicity, and biological activity.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

1-ethyl-7-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C12H10F3NO/c1-2-16-6-5-11(17)9-4-3-8(7-10(9)16)12(13,14)15/h3-7H,2H2,1H3

InChI Key

BBFCQBKNBNQSEX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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